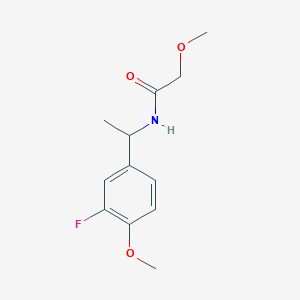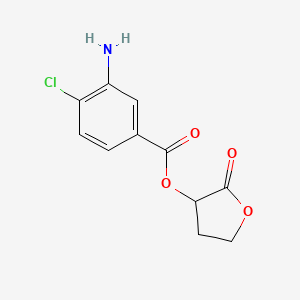![molecular formula C18H18O6 B14901868 3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two ethoxy groups and two carboxylic acid groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex biphenyl derivatives.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the carboxylic acid groups onto the biphenyl core.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the biphenyl core.
Applications De Recherche Scientifique
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dimethyl ester: Similar structure but with ester groups instead of carboxylic acid groups.
Uniqueness
3,3’-Diethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both ethoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H18O6 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-(4-carboxy-3-ethoxyphenyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C18H18O6/c1-3-23-15-9-11(5-7-13(15)17(19)20)12-6-8-14(18(21)22)16(10-12)24-4-2/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
JUEVTAXHRVILRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


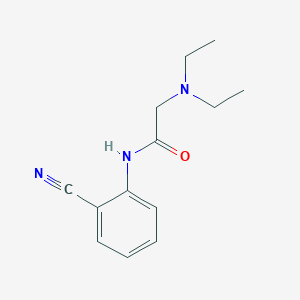
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
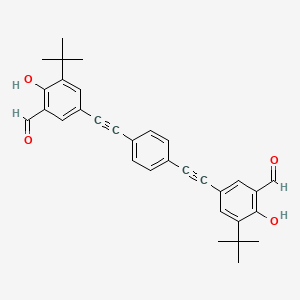
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
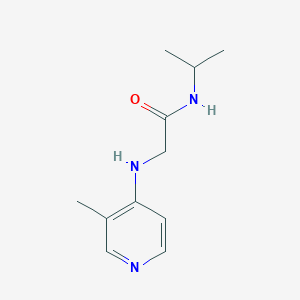

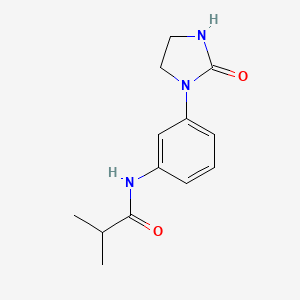
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
